Ethyl 2-amino-4-bromo-5-fluorobenzoate
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Overview
Description
Ethyl 2-amino-4-bromo-5-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the aromatic ring is substituted with amino, bromo, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-bromo-5-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-bromo-5-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct bromination and fluorination of ethyl 2-amino benzoate. This process requires the use of bromine and a fluorinating agent such as Selectfluor under controlled conditions to achieve the desired substitution pattern on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-bromo-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo and fluoro groups on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Oxidation: Nitrobenzoates.
Reduction: Alkylaminobenzoates.
Ester Hydrolysis: 2-amino-4-bromo-5-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-4-bromo-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-bromo-5-fluorobenzoate depends on its specific application. In biochemical studies, it may interact with enzymes or receptors through its amino, bromo, and fluoro substituents, affecting their activity or binding affinity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2-amino-4-bromo-5-fluorobenzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-amino-4-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 2-amino-4-bromo-5-iodobenzoate: Similar structure but with an iodine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 2-amino-4-bromo-5-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-7(11)6(10)4-8(5)12/h3-4H,2,12H2,1H3 |
InChI Key |
QEEOHZMOKYJUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)Br)F |
Origin of Product |
United States |
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